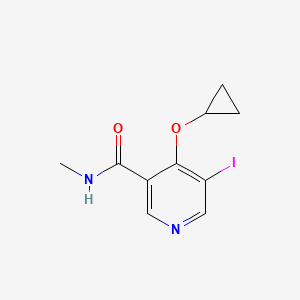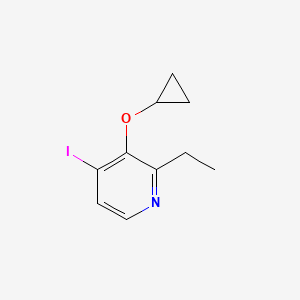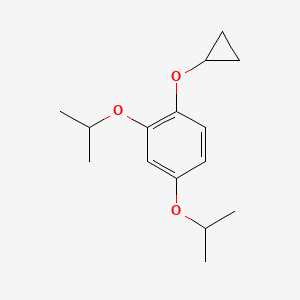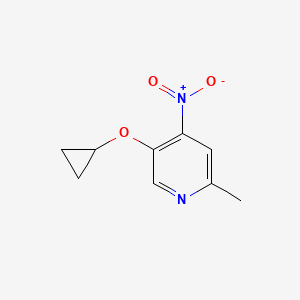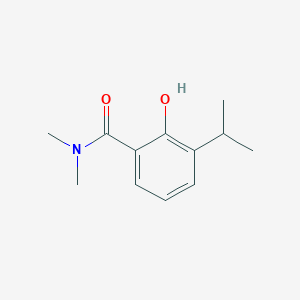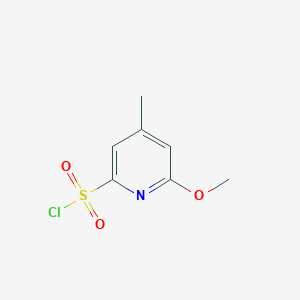
6-Methoxy-4-methylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S. It is used in various scientific research applications due to its unique properties. This compound is known for its role in synthetic chemistry, particularly in the development of new compounds and the study of chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Methoxy-4-methylpyridine. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .
Aplicaciones Científicas De Investigación
6-Methoxy-4-methylpyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the compound highly electrophilic .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Methoxy-4-methylpyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H8ClNO3S |
|---|---|
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
6-methoxy-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-6(12-2)9-7(4-5)13(8,10)11/h3-4H,1-2H3 |
Clave InChI |
GQMVWOPMWQCZME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


